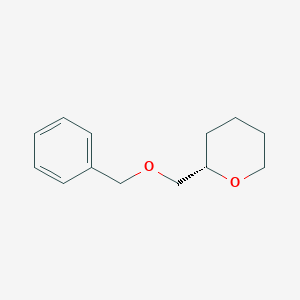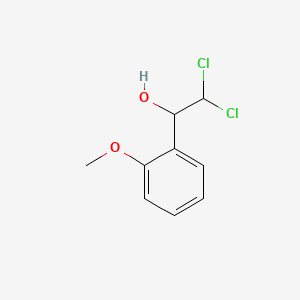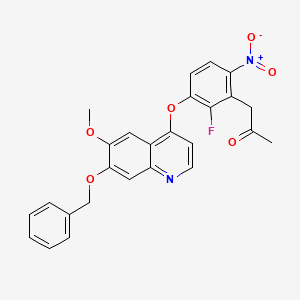
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a nitrophenyl group, and a fluoro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced via nucleophilic substitution reactions.
Fluorination and nitration:
Final coupling: The final step involves coupling the quinoline derivative with a propanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoro-3-((6-methoxy-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the phenylmethoxy group.
1-(2-Fluoro-3-((7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the methoxy group.
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-phenyl)-2-propanone: Lacks the nitro group.
Uniqueness
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is unique due to the presence of all three functional groups (fluoro, methoxy, and nitro) along with the quinoline core. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C26H21FN2O6 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
1-[2-fluoro-3-(6-methoxy-7-phenylmethoxyquinolin-4-yl)oxy-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C26H21FN2O6/c1-16(30)12-19-21(29(31)32)8-9-23(26(19)27)35-22-10-11-28-20-14-25(24(33-2)13-18(20)22)34-15-17-6-4-3-5-7-17/h3-11,13-14H,12,15H2,1-2H3 |
Clé InChI |
JZBPPEVWVLEFJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1F)OC2=C3C=C(C(=CC3=NC=C2)OCC4=CC=CC=C4)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


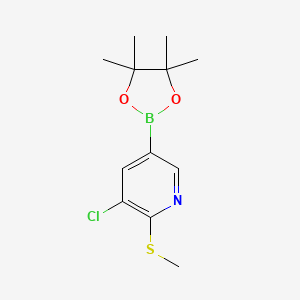

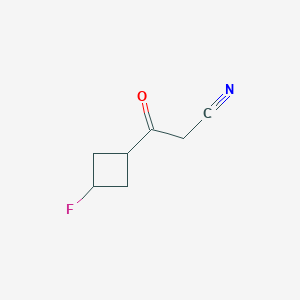
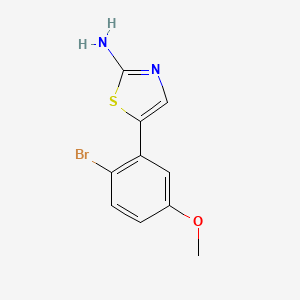
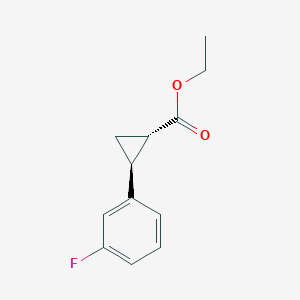
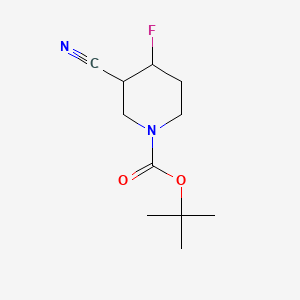
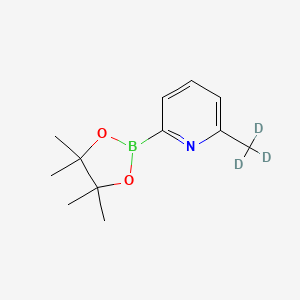
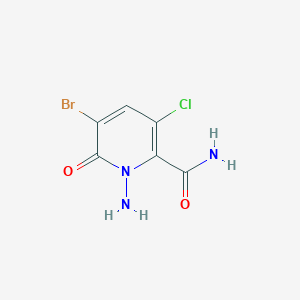


![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
